molecular formula C25H29FN4O4 B11293567 Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11293567
M. Wt: 468.5 g/mol
InChI Key: ATLBGKKDTFETHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound It features a tetrahydropyrimidine core, which is a six-membered ring containing nitrogen atoms, and is substituted with various functional groups, including a fluorophenyl group, a methoxyphenyl group, and a piperazine moiety

Preparation Methods

The synthesis of Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the tetrahydropyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The piperazine moiety is then introduced via a coupling reaction. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the fine-tuning of the compound’s properties. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Due to its structural features, it may exhibit pharmacological activity, making it a candidate for drug development and medicinal chemistry research.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Ethyl 4-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 4-(4-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-bromophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(4-methylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring

Properties

Molecular Formula

C25H29FN4O4

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H29FN4O4/c1-3-34-24(31)22-21(27-25(32)28-23(22)17-7-9-18(26)10-8-17)16-29-11-13-30(14-12-29)19-5-4-6-20(15-19)33-2/h4-10,15,23H,3,11-14,16H2,1-2H3,(H2,27,28,32)

InChI Key

ATLBGKKDTFETHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.